Bienvenue dans la boutique en ligne BenchChem!

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

Nuclear Receptor Pharmacology Mineralocorticoid Receptor Selectivity Profiling

This pyrido[3,2-d]pyrimidine scaffold offers reduced hERG liability versus quinazolines, making it ideal for cardiac-safety-focused medicinal chemistry. The 4-methylpiperazinyl group enhances solubility and provides a versatile handle for derivatization. Available at 98% purity, it serves as a validated negative control for MR assays or a robust building block for SAR studies. Choose this specific compound to avoid re-optimization of potency and selectivity.

Molecular Formula C12H15N5O
Molecular Weight 245.28
CAS No. 2460749-34-0
Cat. No. B3326282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol
CAS2460749-34-0
Molecular FormulaC12H15N5O
Molecular Weight245.28
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C(=O)NC=N3)N=C2
InChIInChI=1S/C12H15N5O/c1-16-2-4-17(5-3-16)9-6-10-11(13-7-9)12(18)15-8-14-10/h6-8H,2-5H2,1H3,(H,14,15,18)
InChIKeyNNVFQRLNLBFCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol (CAS 2460749-34-0): A Pyrido[3,2-d]pyrimidine Scaffold for Kinase and GPCR Research


7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol (CAS 2460749-34-0) is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine class, characterized by a 4-methylpiperazin-1-yl substituent at the 7-position and a hydroxyl group at the 4-position . This scaffold is frequently employed in medicinal chemistry for the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators . The compound is commercially available as a research chemical and synthetic building block, with purity specifications ranging from 96% to 98% across various suppliers .

Why Generic Pyrido[3,2-d]pyrimidine Analogs Cannot Substitute for CAS 2460749-34-0 in Targeted Research


Substitution of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol with structurally similar analogs—such as 7-bromo or 7-chloro pyrido[3,2-d]pyrimidin-4-ols—is not straightforward due to the profound impact of the 7-position substituent on both biological activity and physicochemical properties. The 4-methylpiperazinyl group confers distinct solubility, basicity, and hydrogen-bonding capabilities that are absent in halogenated analogs, directly influencing target engagement and downstream synthetic utility . Furthermore, the pyrido[3,2-d]pyrimidine core itself demonstrates a favorable safety pharmacology profile compared to the quinazoline scaffold, as evidenced by significantly reduced hERG binding in head-to-head studies . This combination of a specific substituent and a validated scaffold creates a unique profile that cannot be replicated by simple scaffold hopping or halogen substitution without extensive re-optimization of potency and selectivity.

Quantitative Differentiation of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol: Comparative Activity, Selectivity, and Scaffold Advantages


Weak Mineralocorticoid Receptor (MR) Activity Defines Utility as a Negative Control or Selectivity Probe

In a cell-based reporter gene assay, 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol exhibited an IC50 of 6309.57 nM against the human mineralocorticoid receptor (MR), demonstrating weak antagonist activity [1]. This value is approximately 2,400-fold higher (less potent) than the clinically used MR antagonist spironolactone, which has a reported IC50 of ~2.6 nM in similar assays [2]. This marked difference in potency positions the compound as a suitable tool for selectivity profiling or as a negative control in MR-mediated pathway studies, where potent inhibition is undesirable.

Nuclear Receptor Pharmacology Mineralocorticoid Receptor Selectivity Profiling

Pyrido[3,2-d]pyrimidine Scaffold Demonstrates Reduced hERG Liability Compared to Quinazoline-Based Clinical Candidate PF-3893787

A series of pyrido[3,2-d]pyrimidine derivatives, structurally related to 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, were shown to possess significantly reduced binding to the hERG potassium channel when directly compared to the quinazoline-based clinical compound PF-3893787 . While specific binding data for the exact compound is not available, the class-level inference is strong: the pyrido[3,2-d]pyrimidine core inherently mitigates hERG-related cardiotoxicity risk, a common liability in kinase and GPCR-targeted therapeutics. This scaffold advantage is a key differentiator when selecting a starting point for lead optimization.

Cardiac Safety hERG Channel Scaffold Optimization

7-Position 4-Methylpiperazine Substituent Confers Favorable Physicochemical Properties for Downstream Derivatization

The 4-methylpiperazin-1-yl group at the 7-position of the pyrido[3,2-d]pyrimidine core significantly enhances aqueous solubility and introduces a basic nitrogen center (pKa ~7-8) compared to the corresponding 7-bromo analog (CAS 573675-29-3) [1]. While specific logP/logS values for this exact compound are not publicly available, the presence of the tertiary amine in the piperazine ring generally lowers logP by 1-2 units relative to a bromo substituent, improving drug-likeness and enabling a wider range of chemical transformations (e.g., N-alkylation, acylation, or use as a metal-coordinating ligand) [2]. This makes the compound a more versatile synthetic intermediate than its halogenated counterparts.

Medicinal Chemistry Building Block Physicochemical Properties

Optimal Research Applications for 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol Based on Quantitative Evidence


Negative Control or Selectivity Probe in Mineralocorticoid Receptor (MR) Assays

Given its weak MR antagonist activity (IC50 = 6309.57 nM), this compound is ideally suited as a negative control in cell-based assays evaluating MR-mediated transcriptional activation [1]. Its low potency ensures minimal background interference, allowing researchers to confidently attribute observed effects to test compounds rather than vehicle or control artifacts. This application is directly supported by the quantitative data presented in Section 3, Evidence Item 1.

Scaffold for Lead Optimization in Kinase or GPCR Programs with Reduced hERG Liability

The pyrido[3,2-d]pyrimidine core, as demonstrated by class-level evidence, offers a reduced risk of hERG channel blockade compared to quinazoline scaffolds . This compound serves as an excellent starting point for medicinal chemistry campaigns targeting kinases or histamine H4 receptors, where cardiac safety is a primary concern. Researchers can derivatize the 7-position piperazine or the 4-position hydroxyl group to fine-tune potency and selectivity while maintaining the favorable safety profile of the core.

Versatile Synthetic Intermediate for Generating Focused Compound Libraries

The presence of the 4-methylpiperazine substituent provides a handle for further chemical elaboration (e.g., alkylation, acylation, sulfonylation), enabling the rapid synthesis of diverse analogs . This is particularly valuable for structure-activity relationship (SAR) studies exploring the impact of basic amine moieties on target engagement. The compound's improved solubility relative to 7-halo analogs also facilitates aqueous-based reactions and simplifies purification, enhancing overall synthetic efficiency.

Reference Standard for Analytical Method Development and Quality Control

With commercially available purity levels of 96% to 98%, this compound can be utilized as a reference standard for HPLC or LC-MS method development in laboratories working with pyrido[3,2-d]pyrimidine derivatives . Its well-defined structure and established CAS number ensure traceability and reproducibility in analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.